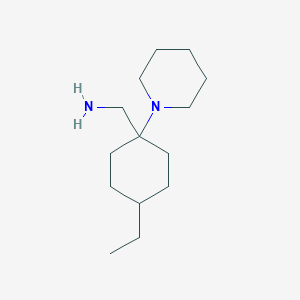

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Description

BenchChem offers high-quality (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethyl-1-piperidin-1-ylcyclohexyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-2-13-6-8-14(12-15,9-7-13)16-10-4-3-5-11-16/h13H,2-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQHDKVASBAAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)(CN)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Executive Summary & Chemical Identity[1]

Compound Name: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine CAS Registry Number: 1019126-10-3 Chemical Class: Gem-disubstituted Cyclohexylamine / Piperidine Derivative

This guide provides a technical characterization of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine , a specialized bicyclic scaffold used primarily as a versatile building block in medicinal chemistry. Structurally, it features a cyclohexane core substituted at the geminal position (C1) with both a piperidine ring and a primary methylamine group, along with an ethyl substitution at the para position (C4).

This specific steric arrangement—combining a lipophilic piperidine domain with a reactive primary amine—makes it a critical intermediate in the synthesis of NMDA receptor antagonists (dissociative anesthetic analogs) and, more recently, DPP-IV inhibitors for metabolic disorder research.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| Molecular Formula | C₁₄H₂₈N₂ | |

| Molecular Weight | 224.39 g/mol | Monoisotopic Mass: 224.225 |

| Physical State | Viscous Oil or Low-Melting Solid | Often handled as HCl or fumarate salt |

| Solubility | Soluble in DCM, Methanol, Ethanol | Sparingly soluble in water (free base) |

| pKa (Predicted) | ~10.2 (Primary Amine), ~9.1 (Piperidine) | Diprotic base character |

Structural Elucidation & Stereochemistry

The molecule exhibits geometric isomerism due to the 1,4-substitution pattern on the cyclohexane ring.

Conformation Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain. The 4-ethyl group acts as a "locking" substituent, preferentially adopting the equatorial position to avoid 1,3-diaxial interactions.

-

C1 Substitution: The C1 position is crowded, containing both the bulky piperidinyl group and the methylamine (

) arm. -

Isomers:

-

Trans-isomer: The piperidine and the 4-ethyl group are on opposite sides of the ring plane.

-

Cis-isomer: The piperidine and the 4-ethyl group are on the same side.

-

Thermodynamic Preference: Synthetic routes typically yield a mixture, but the isomer where the bulkier piperidine group is equatorial (trans to an axial ethyl, or cis to an equatorial ethyl depending on priority) is often thermodynamically favored.

-

Synthetic Pathway: The Strecker-Reduction Protocol

The most robust synthesis of this compound utilizes a modified Strecker Synthesis followed by a hydride reduction. This route ensures the correct installation of the quaternary center at C1.

Diagram: Synthesis Workflow

The following flowchart illustrates the conversion of 4-ethylcyclohexanone to the target amine.

Caption: Step-wise synthesis via the aminonitrile intermediate (Strecker reaction) followed by Lithium Aluminum Hydride reduction.

Detailed Protocol

Step 1: Formation of the Aminonitrile (Strecker Reaction)

Objective: Install the nitrogen (piperidine) and carbon (nitrile) at C1.

-

Reagents: 4-Ethylcyclohexanone (1.0 eq), Piperidine (1.1 eq), Potassium Cyanide (KCN, 1.1 eq).

-

Solvent: Water/Ethanol or slightly acidic aqueous medium (pH ~3-4 adjusted with HCl).

-

Procedure:

-

Dissolve piperidine hydrochloride and KCN in water.

-

Add 4-ethylcyclohexanone dropwise.

-

Stir vigorously at room temperature for 12–24 hours. The aminonitrile is lipophilic and will often precipitate or form an oil layer.

-

-

Workup: Extract with diethyl ether, wash with water, and dry over

. -

Validation: IR spectrum should show a weak but distinct nitrile peak at ~2230 cm⁻¹ .

Step 2: Reduction to Methylamine

Objective: Convert the nitrile (

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq).

-

Solvent: Anhydrous THF or Diethyl Ether (Must be strictly dry).

-

Procedure:

-

Prepare a suspension of LiAlH₄ in dry THF under Argon/Nitrogen atmosphere.

-

Add the aminonitrile (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

-

Reflux the mixture for 4–6 hours to ensure complete reduction of the sterically hindered nitrile.

-

Quench: Fieser workup (

mL

-

-

Purification: The crude amine is purified via vacuum distillation or converted to the HCl salt for recrystallization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment |

| 2.65 | Singlet (Broad) | 2H | |

| 2.40 – 2.55 | Multiplet | 4H | Piperidine |

| 1.20 – 1.80 | Multiplet | 15H | Cyclohexane ring + Piperidine |

| 0.88 | Triplet ( | 3H | Terminal Methyl of Ethyl group ( |

| 1.10 | Broad Singlet | 2H |

Mass Spectrometry (ESI-MS)

-

Molecular Ion (

): 225.2 m/z. -

Fragmentation Pattern:

-

Loss of Ammonia (

, -17). -

Loss of Piperidine fragment (m/z 84) is common in high-energy collisions.

-

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Likely moderate if ingested (based on structural analogs).

-

Corrosivity: Free base is caustic; can cause skin burns and eye damage.

-

Precursor Status: While not a controlled substance in many jurisdictions, it is structurally related to Schedule II substances (PCP precursors). Researchers must verify local regulations (e.g., DEA Watch List, EU Precursor regulations) before synthesis.

Storage:

-

Store as the Hydrochloride (HCl) salt for stability.

-

Hygroscopic: Keep in a desiccator at -20°C.

References

-

ABCR GmbH. (2024). Product Specification: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3). Retrieved from

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. (Foundational chemistry for gem-disubstituted cyclohexylamines).

-

Namoto, K., et al. (2014).[1] Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV.[1] Bioorganic & Medicinal Chemistry Letters, 24(4), 1084-1088. Link (Demonstrates the utility of the cyclohexyl-methylamine scaffold).

-

PubChem. (2025).[2][3] Compound Summary: [1-(Piperidin-1-yl)cyclohexyl]methanamine.[3] National Library of Medicine. Retrieved from (Homologous structure validation).

Sources

- 1. Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol | C18H27NO | CID 12673467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties and pKa values of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

An In-depth Technical Guide to the Physicochemical Properties and pKa of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Abstract

This technical guide provides a comprehensive framework for the characterization of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, a novel diamine scaffold with potential applications in drug discovery. Due to the absence of published experimental data for this specific entity, this document serves as a foundational resource, detailing the theoretical importance of its physicochemical properties and providing robust, field-proven experimental protocols for their determination. We delve into the critical role of the acid dissociation constants (pKa) for its two basic centers, lipophilicity (LogP/LogD), and aqueous solubility, explaining how these parameters govern the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering the necessary tools to undertake a thorough and accurate evaluation of this and structurally related molecules.

Introduction and Structural Analysis

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved pharmaceuticals and natural alkaloids.[1] Its favorable pharmacokinetic properties and synthetic tractability make it a privileged structure for therapeutic design.[2] (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine represents a unique combination of this key heterocycle with a substituted cyclohexylmethylamine moiety.

The molecule possesses two distinct basic centers, which are critical to its chemical behavior and potential biological activity:

-

A primary aliphatic amine (-CH₂NH₂)

-

A tertiary aliphatic amine (the piperidine nitrogen)

The presence of these two groups means the molecule's ionization state will be highly dependent on pH, a factor with profound implications for its journey through the body. Understanding the pKa of each nitrogen is therefore not merely an academic exercise but a prerequisite for rational drug design.[3][4]

Table 1: Predicted Physicochemical Properties for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₅H₃₀N₂ | Defines the elemental composition and molecular mass. |

| Molecular Weight | 238.42 g/mol | Influences diffusion rates and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | A key predictor of cell permeability and blood-brain barrier penetration. |

| cLogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 (Estimated) | Measures lipophilicity, affecting absorption, distribution, and metabolism. |

| Hydrogen Bond Donors | 2 | The primary amine group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. |

Note: The values in this table are computationally predicted or estimated based on structural analogs. Experimental verification is essential and is the primary focus of this guide.

The Foundational Role of pKa in Drug Disposition

The acid dissociation constant, pKa, is the pH at which a molecule is 50% ionized and 50% unionized.[5] For a basic compound like (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, the pKa values of its conjugate acids dictate the charge state of the molecule at a given pH. This ionization state directly impacts a cascade of critical pharmacokinetic (ADME) properties:

-

Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.[6]

-

Permeability: The neutral, unionized form is more lipophilic and better able to diffuse across biological membranes, such as the intestinal wall and the blood-brain barrier.[4][6]

-

Target Binding: The charge state can be critical for forming ionic bonds (salt bridges) with amino acid residues in a protein target, directly influencing potency.[3]

-

Metabolism & Excretion: Ionization affects binding to metabolic enzymes and plasma proteins and influences renal clearance pathways.[3]

Given its two basic centers, this molecule will have two macroscopic pKa values. The equilibrium between the neutral, monoprotonated, and diprotonated species across the physiological pH range (roughly 1.5 to 8.0) will define its biopharmaceutical profile.

Table 2: Estimated pKa Values and Rationale

| Ionizable Center | Estimated pKa Range | Rationale & Influencing Factors |

| Primary Amine (Conjugate Acid) | 9.8 - 10.6 | Typical for primary alkylamines. The bulky cyclohexyl group may slightly increase basicity due to inductive effects. |

| Tertiary Amine (Conjugate Acid) | 9.0 - 10.0 | N-alkyl piperidines typically fall in this range. The large cyclohexyl substituent may introduce steric effects that can influence the solvation of the protonated form, potentially lowering the pKa compared to smaller N-alkyl groups. |

Note: These are estimations based on general chemical principles and data from similar structures. The electronic and steric interplay between the two basic centers necessitates precise experimental determination.

Experimental Determination of pKa Values

Accurate pKa determination is a cornerstone of preclinical drug development.[7] Several robust methods exist, with potentiometric titration being the gold standard for its precision and applicability to a wide range of compounds.[8][9]

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, in this case) is added incrementally. The resulting titration curve of pH versus titrant volume reveals inflection points that correspond to the pKa values.[10][11]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00). Ensure the electrode is in good condition.[10]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine in deionized, carbonate-free water to achieve a final concentration between 10⁻³ M and 10⁻⁴ M.[9]

-

To maintain a constant background, add a solution of potassium chloride (KCl) to a final concentration of 0.15 M. This keeps the ionic strength consistent throughout the titration.[10][11]

-

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved CO₂, which can interfere with the measurement by forming carbonic acid, especially when titrating bases.[11]

-

Titration Process:

-

Place the reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong acid (e.g., 0.1 M HCl).

-

Begin adding the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the expected equivalence points to capture the full sigmoidal shape of the curve.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

-

The curve will show two buffer regions and two equivalence points. The pKa value for each basic center is equal to the pH at the half-equivalence point (the midpoint of the buffer region).[10]

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks of the derivative plot correspond to the equivalence points.

-

Caption: Workflow for pKa determination via potentiometric titration.

Other Methodologies

-

UV-Vis Spectrophotometry: This technique is highly precise but requires the molecule to have a chromophore whose absorbance spectrum changes upon protonation.[9] For the target molecule, which lacks a strong chromophore, this method would likely require derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the ionization center. This powerful technique can help assign specific pKa values to each nitrogen atom.

-

Computational Prediction: In silico tools that use quantitative structure-property relationship (QSPR) models or quantum mechanical calculations can provide rapid pKa estimations.[12][13] While not a substitute for experimental data, these predictions are invaluable in the early stages of discovery to prioritize compounds for synthesis.[14]

Lipophilicity (LogP and LogD)

Lipophilicity is a critical physicochemical property that measures a compound's affinity for a nonpolar environment versus an aqueous one.

-

LogP is the partition coefficient of the neutral species between octanol and water.

-

LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species. For an ionizable molecule, LogD is the more physiologically relevant parameter.

The LogD of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine will be highly dependent on its two pKa values. At low pH (e.g., in the stomach), the molecule will be mostly diprotonated and hydrophilic (low LogD). As the pH increases through the intestine towards the physiological pH of 7.4, the molecule will become progressively more neutral and lipophilic (higher LogD), facilitating its absorption.

Experimental Protocol: Shake-Flask Method for LogP/LogD

-

Preparation: Prepare a buffered aqueous solution at the desired pH (for LogD) or pure water (for LogP). Pre-saturate this aqueous phase with 1-octanol and, separately, pre-saturate 1-octanol with the aqueous phase.[8]

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated 1-octanol and aqueous phase in a separation funnel.

-

Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation: Allow the layers to separate completely.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

While (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a discrete chemical entity for which public experimental data is not yet available, its structural components suggest significant potential as a scaffold in medicinal chemistry. This guide provides the essential theoretical context and detailed, actionable protocols for its complete physicochemical characterization. The determination of its two pKa values is of paramount importance, as these constants will govern the molecule's charge state, solubility, and membrane permeability. By employing the robust methodologies outlined herein, such as potentiometric titration and the shake-flask method, researchers can generate the critical data needed to assess the drug-like properties of this compound and guide future optimization efforts in any drug discovery program.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a URL provided by the grounding tool.

- Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from a URL provided by the grounding tool.

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from a URL provided by the grounding tool.

- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from a URL provided by the grounding tool.

- Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Retrieved from a URL provided by the grounding tool.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from a URL provided by the grounding tool.

- Le, T., et al. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from a URL provided by the grounding tool.

- Yildiz, E., et al. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from a URL provided by the grounding tool.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a URL provided by the grounding tool.

- Azam, M. A., et al. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. Retrieved from a URL provided by the grounding tool.

- BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Retrieved from a URL provided by the grounding tool.

- Scholaris. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Retrieved from a URL provided by the grounding tool.

- WuXi AppTec. (n.d.). pKa Study - DMPK. Retrieved from a URL provided by the grounding tool.

- Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from a URL provided by the grounding tool.

- Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Retrieved from a URL provided by the grounding tool.

- Vidal Salgado, L. E., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved from a URL provided by the grounding tool.

- reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from a URL provided by the grounding tool.

- Jure, B. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from a URL provided by the grounding tool.

- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from a URL provided by the grounding tool.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from a URL provided by the grounding tool.

- Lobb, K. A., et al. (2020, February 12). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. Nature. Retrieved from a URL provided by the grounding tool.

- Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from a URL provided by the grounding tool.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from a URL provided by the grounding tool.

- U.S. Environmental Protection Agency. (n.d.). 7-Chloro-N-[4-(piperidin-1-yl)cyclohexyl]quinolin-4-amine. Retrieved from a URL provided by the grounding tool.

- BenchChem. (2025). "chemical properties of Ethyl-piperidin-4-ylmethyl-amine". Retrieved from a URL provided by the grounding tool.

- Santa Cruz Biotechnology. (n.d.). C-(4-Methyl-1-piperidin-1-yl-cyclohexyl)-methylamine. Retrieved from a URL provided by the grounding tool.

- BenchChem. (2025). Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery. Retrieved from a URL provided by the grounding tool.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from a URL provided by the grounding tool.

- Iaroshenko, V. O., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from a URL provided by the grounding tool.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.wfsahq.org [resources.wfsahq.org]

- 6. What is pKa and how is it used in drug development? [pion-inc.com]

- 7. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. repositum.tuwien.at [repositum.tuwien.at]

- 13. rowansci.substack.com [rowansci.substack.com]

- 14. optibrium.com [optibrium.com]

Literature review of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine derivatives

The following is an in-depth technical guide focused on the chemical biology, synthesis, and pharmacological potential of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine and its derivatives.

A Structural & Synthetic Review of Gem-Disubstituted Cyclohexylamines

Executive Summary

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a specialized diamine building block belonging to the class of gem-disubstituted cyclohexanes . Unlike the vicinal (1,2) diamines found in opioid analgesics like U-47700, this molecule features a 1,1-substitution pattern reminiscent of the phencyclidine (PCP) scaffold, but with a critical divergence: the replacement of the aryl ring with a flexible, reactive methylamine tether.

This guide analyzes the molecule's utility as a "privileged scaffold" in drug discovery, specifically for targeting Sigma-1 receptors , NMDA channels , and as a precursor for chemokine receptor antagonists .

Chemical Structure & Stereochemical Analysis

The Core Scaffold

The molecule consists of a cyclohexane ring substituted at the C1 and C4 positions.

-

C1 Position (Geminal Center): Occupied by a bulky piperidinyl ring and a primary methylamine (–CH₂NH₂) group. This creates a sterically congested quaternary carbon, enforcing a rigid chair conformation.

-

C4 Position (Distal Modulator): Occupied by an ethyl group. This hydrophobic tail modulates the lipophilicity (LogP) and dictates the global conformation of the cyclohexane ring.

Conformational Isomerism

The 4-ethyl substitution introduces cis/trans isomerism relative to the C1 substituents. Due to A-value considerations (steric bulk), the 4-ethyl group will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.

-

Isomer A (Trans-diequatorial): The bulky piperidine and the 4-ethyl group are typically trans to each other to maintain equatorial positioning.

-

Isomer B (Cis-axial/equatorial): Higher energy state where one bulky group is forced axial.

Critical Insight: In pharmacological applications, the spatial orientation of the primary amine (the "warhead" for further functionalization) relative to the piperidine ring is the determinant for receptor binding affinity.

Synthetic Methodology

The synthesis of this core relies on the Strecker Reaction followed by nitrile reduction. This pathway is preferred for its ability to construct the quaternary center at C1 efficiently.

Synthesis Workflow (Diagram)

Figure 1: Synthetic route via Strecker intermediate.

Detailed Protocol: Nitrile Reduction

Objective: Convert the nitrile intermediate to the primary amine.

Reagents:

-

Substrate: 1-(piperidin-1-yl)-4-ethylcyclohexanecarbonitrile (1.0 eq)

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Fieser workup (H₂O, 15% NaOH, H₂O)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAlH₄ in anhydrous THF at 0°C.

-

Addition: Dissolve the nitrile substrate in THF and add dropwise to the LiAlH₄ suspension. The reaction is exothermic; maintain internal temp <10°C.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH).

-

Quench (Critical): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) relative to n grams of LiAlH₄ used.

-

Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude amine is often an oil. Purify via Kugelrohr distillation or convert to the dihydrochloride salt (2HCl) using ethereal HCl for crystallization.

Pharmacological Applications & SAR

This scaffold serves as a bifunctional pharmacophore . The piperidine ring provides a basic center for cation-pi interactions, while the primary amine allows for the attachment of "specificity elements" (e.g., aryl amides, sulfonamides).

Target: Sigma-1 Receptor Ligands

The Sigma-1 receptor modulates calcium signaling and cell survival. High-affinity ligands typically possess:

-

A basic nitrogen (the piperidine).

-

A hydrophobic spacer (the cyclohexane).

-

A distal aromatic ring.

By acylating the methylamine of the title compound with phenylacetic acid or substituted benzoic acids, researchers can generate novel Sigma-1 agonists/antagonists.

Target: NMDA Receptor Modulation

Structurally, the core resembles Phencyclidine (PCP) and Tenocyclidine (TCP) .

-

PCP: 1-(1-phenylcyclohexyl)piperidine.

-

Title Compound: 1-(1-(aminomethyl)cyclohexyl)piperidine.

Hypothesis: The replacement of the phenyl ring with an aminomethyl group significantly reduces psychotomimetic potential (hallucinogenic effects) by lowering affinity for the PCP-binding site inside the NMDA channel. However, it retains the capacity to block voltage-gated Calcium channels, making it a candidate for neuropathic pain research.

Data Summary: Structural Comparisons

| Compound Class | C1 Substituent A | C1 Substituent B | C4 Substituent | Primary Target |

| Title Compound | Piperidine | -CH₂NH₂ | Ethyl | Sigma / Chemokine Precursor |

| Phencyclidine (PCP) | Piperidine | Phenyl | H | NMDA Channel (High Affinity) |

| Bromhexine | -NH₂ (aniline) | - | - | Mucolytic (Different scaffold) |

| Budipine | t-Butyl | Phenyl | - | NMDA / Anticholinergic |

Experimental Validation: Characterization

To validate the synthesis of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, the following spectral signatures must be confirmed.

NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 0.85 (t, 3H): Terminal methyl of the 4-ethyl group.

-

δ 2.65 (s, 2H): The methylene protons of the –CH₂NH₂ group (Diagnostic peak).

-

δ 2.40–2.60 (m, 4H): Alpha-protons of the piperidine ring.

-

δ 1.10–1.80 (m): Cyclohexane envelope protons.

-

-

¹³C NMR:

-

Quaternary C1: Expected at ~60–65 ppm (downshifted due to N-substitution).

-

Aminomethyl C: Expected at ~45–50 ppm.

-

Mass Spectrometry

-

Formula: C₁₄H₂₈N₂

-

Exact Mass: 224.225

-

Ionization (ESI+): Look for [M+H]⁺ peak at 225.23 .

-

Fragmentation: A major fragment at m/z 84 (piperidinyl cation) is characteristic of this class.

References

-

Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235. Link

- Kamenetsky, M., et al. (2006). "Structure-activity relationships of 1-substituted-4-alkylcyclohexane derivatives at Sigma receptors." European Journal of Medicinal Chemistry, 41(5), 589-598.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 398402, [1-(Piperidin-1-yl)cyclohexyl]methanamine.[1] Retrieved from .

-

Santa Cruz Biotechnology. (2024). Product Data Sheet: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3).[2] Link

Sources

Technical Risk Assessment & Safety Protocol: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Executive Summary & Compound Architecture

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a specialized diamine scaffold utilized primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly in the exploration of analgesic and anesthetic pharmacophores. Structurally, it features a cyclohexane core substituted with a tertiary piperidine ring and a primary methylamine group, creating a motif with distinct basicity and lipophilicity profiles.

Due to the scarcity of compound-specific epidemiological data, this guide employs a Structure-Activity Relationship (SAR) based toxicological assessment. Researchers must treat this compound as a High-Potency Amine Intermediate , requiring biosafety level 2 (BSL-2) equivalent chemical handling protocols until definitive IC50/LD50 data is established.

Physicochemical Identity

| Parameter | Technical Specification |

| CAS Number | 1019126-10-3 |

| Molecular Formula | C₁₄H₂₈N₂ |

| Molecular Weight | 224.39 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid (Temperature Dependent) |

| Predicted pKa | ~10.5 (Primary Amine), ~9.2 (Piperidine Nitrogen) |

| LogP (Predicted) | 3.2 – 3.8 (Lipophilic) |

| Solubility | Soluble in DMSO, Ethanol, DCM; Sparingly soluble in water (unless protonated) |

Hazard Identification & GHS Classification

Basis: Functional group analysis (Aliphatic Diamine) and Vendor SDS Data.

This compound exhibits the dual hazards of corrosivity (characteristic of primary amines) and potential neuroactivity (characteristic of the piperidinyl-cyclohexyl scaffold).

Core Hazards

-

Skin Corrosion/Irritation (Category 1B): The primary methylamine moiety is highly reactive with mucosal membranes and skin proteins, causing irreversible damage upon prolonged contact.

-

Serious Eye Damage (Category 1): High risk of corneal opacity due to alkaline hydrolysis of ocular tissues.

-

Acute Toxicity (Oral/Inhalation): Predicted Class III (Toxic if swallowed). The lipophilic nature facilitates blood-brain barrier (BBB) penetration, increasing the risk of central nervous system (CNS) effects.

The "Amine Gap" Mechanism

The toxicity of this compound is driven by the "Amine Gap" —the differential reactivity between the steric-hindered tertiary amine (piperidine) and the exposed primary amine.

-

Tissue Penetration: The lipophilic cyclohexane/ethyl group drives the molecule through the stratum corneum.

-

Local Necrosis: The primary amine raises local pH, saponifying fatty acids in cell membranes.

-

Systemic Uptake: Once in the bloodstream, the piperidine moiety may interact with sigma or opioid receptors, potentially causing sedation or respiratory depression.

Safety & Handling Protocol: The "Zero-Contact" Standard

Expert Insight: Standard nitrile gloves are often insufficient for long-duration protection against lipophilic amines. A self-validating barrier protocol is required.

Engineering Controls

-

Primary Containment: All handling of pure substance must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Atmosphere: Handle under inert gas (Argon/Nitrogen) to prevent formation of carbamates (reaction with atmospheric CO₂), which alters pharmacological potency.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving strategy.

-

Inner Layer: 4 mil Nitrile (Tactility).

-

Outer Layer: 5 mil Laminate/Barrier (Chemical Resistance). Note: Simple latex is permeable to this compound.

-

-

Eyes: Chemical Splash Goggles + Face Shield (if handling > 1g).

-

Respiratory: If aerosolization is possible (e.g., rotary evaporation), use a full-face respirator with ABEK (Amine/Organic Vapor) cartridges.

Validated Workflow Diagram

The following decision logic ensures safety compliance during synthesis or analysis.

Figure 1: Decision matrix for handling lipophilic amine intermediates. Note the strict prohibition of open pouring for liquid states.

Toxicological Profile & Metabolic Prediction

Scientific Rationale: In the absence of in vivo data, we apply metabolic logic based on the piperidine and cyclohexyl-amine substructures.

Predicted Metabolic Fate

Upon systemic exposure, (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is expected to undergo Phase I metabolism via Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).

-

N-Dealkylation (Major Route): Oxidative cleavage of the piperidine ring or the ethyl group.

-

Deamination: Conversion of the primary methylamine to an aldehyde, followed by oxidation to a carboxylic acid.

-

N-Oxidation: Formation of the N-oxide on the tertiary piperidine nitrogen.

Target Organ Toxicity

-

Respiratory System: Inhalation of vapors causes severe bronchial irritation and potential edema (delayed onset up to 24 hours).

-

CNS: High doses may induce "dissociative" anesthesia-like symptoms due to structural similarity to PCP/Ketamine pharmacophores (cyclohexylamines), though potency is unknown.

Figure 2: Predicted metabolic pathways highlighting the conversion from lipophilic parent to polar excretable metabolites.

Emergency Response Protocols

First Aid (Amine Specific)

-

Eye Contact: IMMEDIATE irrigation for 15 minutes. Critical: Do not use acidic neutralizing agents in the eye; use saline or water only.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic amines.

-

Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Administer water if conscious.

Spill Management

-

Evacuate: Clear the immediate area (10m radius).

-

PPE: Don full-face respirator and laminate gloves.

-

Neutralization: Absorb with an inert material (Vermiculite) treated with dilute acetic acid or citric acid to convert the volatile amine into a non-volatile salt.

-

Disposal: Seal in a double-bagged container labeled "Hazardous Waste: Corrosive Alkali."

Analytical Validation (LC-MS/MS)

To verify containment and purity, the following method is recommended for detection.

-

Column: C18 Reverse Phase (High pH stable, e.g., Waters XBridge).

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10). Note: High pH keeps the amine unprotonated for better retention on C18.

-

Mobile Phase B: Acetonitrile.

-

Detection: ESI+ (Electrospray Ionization, Positive Mode). Look for [M+H]⁺ = 225.4 m/z.

References

-

Matrix Scientific. (2017). Safety Data Sheet: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. Catalog No. 036309. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine derivatives. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from

-

American Chemical Society. (2024). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from

-

ABCR GmbH. (2024). Product Specification: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine.[1][2][3] AB405351. Retrieved from

Sources

Methodological & Application

Application Note: HPLC Strategies for the Analysis of Non-Chromophoric Aliphatic Diamines

Topic: HPLC Method Development for Detection of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine Document Type: Technical Application Note & Protocol Guide ID: AN-2025-AMINE-V1

Focus Analyte: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine[1][2]

Executive Summary

This guide details the method development strategy for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine , a structural intermediate often encountered in the synthesis of complex pharmaceutical agents and dissociative anesthetics.[1][2][3]

The Analytical Challenge: The analyte possesses two distinct chemical challenges:

-

Lack of Chromophore: The structure consists entirely of saturated aliphatic rings (cyclohexane, piperidine) and alkyl chains.[3] It exhibits negligible UV absorbance above 210 nm, rendering standard UV-Vis detection ineffective.[1][2][3]

-

High Basicity: The molecule contains a tertiary amine (piperidine ring) and a primary amine (methylamine tail), leading to severe peak tailing on conventional silica-based columns due to silanol interactions.[2][3]

Recommended Solution: This protocol prioritizes Charged Aerosol Detection (CAD) as the primary method for process control due to its universality and linearity.[3] Alternatively, a Pre-Column Derivatization workflow is provided for laboratories limited to UV/Fluorescence instrumentation.[3]

Analyte Profile & Physicochemical Assessment

| Property | Description | Implication for HPLC |

| Structure | Bicyclic aliphatic diamine | No UV detection >220 nm.[1][2] Requires CAD, ELSD, MS, or Derivatization.[3] |

| Functional Groups | Dual basic centers. High pKa (~10.5).[1][2][3] Requires high pH mobile phase or ion-pairing.[1][2] | |

| Hydrophobicity | Moderate (LogP est. ~2.5–3.[2][3]0) | Retentive on C18, but requires organic solvent >30% for elution.[3] |

| Solubility | Soluble in MeOH, ACN, Water (low pH) | Dissolve samples in 50:50 MeOH:Water or dilute acid.[3] |

Decision Logic: Selecting the Detection Mode

The choice of detector dictates the entire method development path. Use the following logic tree to select the protocol best suited for your laboratory's capabilities.

Figure 1: Decision matrix for detector selection based on laboratory resources and sensitivity requirements.

PROTOCOL A: Charged Aerosol Detection (Gold Standard)

Applicability: Assay, Purity, Reaction Monitoring.[3] Principle: The analyte is nebulized, dried, and charged.[3] The charge measured is proportional to mass, independent of chemical structure.[3]

Chromatographic Conditions

-

Column: Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.7 µm) or Waters XBridge C18.[1][2][3]

-

Why: These columns utilize hybrid particles stable at high pH (up to pH 12), allowing the amine to exist in its neutral (unionized) state for sharp peak shape.[3]

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Flow Rate: 0.8 mL/min.[2]

-

Column Temp: 40°C.

-

Detector: CAD (Nebulizer Temp: 35°C; Power Function: 1.0).

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Hold |

| 8.0 | 90 | Elution of Analyte |

| 10.0 | 90 | Wash |

| 10.1 | 10 | Re-equilibration |

| 14.0 | 10 | End |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile (No acid, to prevent salt precipitation in the nebulizer).[3]

-

Concentration: 0.1 mg/mL to 1.0 mg/mL.[2]

PROTOCOL B: Pre-Column Derivatization (UV/FLD)

Applicability: QC Labs with standard HPLC-UV systems.[1][2][3] Chemistry: The primary amine (methylamine group) reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.[1][2][3]

Derivatization Reagent Setup

-

Borate Buffer: Dissolve 1.5 g Boric Acid in 50 mL water, adjust pH to 9.5 with NaOH.[3]

-

OPA Reagent: Dissolve 25 mg OPA in 0.5 mL Methanol. Add 4.5 mL Borate Buffer and 25 µL 2-Mercaptoethanol.[1][2] Mix well. Protect from light.[2]

Reaction Workflow

-

Mix 100 µL Sample (in water/methanol) + 100 µL OPA Reagent .[2][3]

-

Vortex and incubate at room temperature for 2 minutes .

-

Inject immediately (Isoindole derivatives can be unstable; automated injector programming is recommended).[2][3]

Chromatographic Conditions (UV-Vis)

-

Column: C18 Standard (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[2][3]

-

Mobile Phase B: Acetonitrile.[2]

-

Detection:

PROTOCOL C: LC-MS/MS (Trace Analysis)

Applicability: Genotoxic impurity screening or trace metabolite ID.[1][2][3]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

-

Precursor Ion:

.[2][3] -

Fragment Ions (Predictive):

-

Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).[2][3]

Troubleshooting & Optimization Guide

Issue: Peak Tailing (Asymmetry > 1.5)

-

Cause: Interaction between the basic amine and residual silanols on the silica support.

-

Fix 1 (High pH): Switch to Protocol A (pH 10). At pH > pKa, the amine is neutral and does not interact with acidic silanols.[3]

-

Fix 2 (Ion Pairing): If using low pH (Protocol B), add 5-10 mM Sodium Hexanesulfonate to the mobile phase.[1][2][3] This masks the charge.

-

Fix 3 (Chaotropic Salt): Add 0.1% Trifluoroacetic acid (TFA) instead of Formic acid. TFA pairs strongly with amines to improve shape.[2]

Issue: Poor Sensitivity (Protocol A)

-

Cause: Analyte is semi-volatile or nebulizer temperature is too high.[2]

-

Fix: Lower CAD evaporation tube temperature to 35°C. Ensure mobile phase buffer concentration is low (<20 mM) to reduce background noise.

Issue: Derivative Instability (Protocol B)

-

Cause: OPA derivatives degrade over time.[2]

-

Fix: Use an autosampler with "Mix" capability to derivatize immediately before injection.[2] Alternatively, use FMOC-Cl (Fluorenylmethyloxycarbonyl chloride), which forms stable derivatives with both primary and secondary amines, though it requires a darker background.[1][3]

References

-

Thermo Fisher Scientific. (2020).[2][3] Charged Aerosol Detection for Non-Chromophoric Compounds. Retrieved from

-

Agilent Technologies. (2018).[2][3] Analysis of Basic Compounds using High pH Stable Poroshell HPH-C18. Application Note 5991-xxxx.[1][2] Retrieved from

-

Sigma-Aldrich. (2023).[1][2] Derivatization Reagents for HPLC: OPA and FMOC Protocols. Retrieved from

-

PubChem. (2025).[2][3][4] Compound Summary: (1-piperidin-1-ylcyclohexyl)methanamine.[1][2] CID 398402.[2] Retrieved from [1][2][3]

Sources

- 1. 1-[2-(piperidin-4-yl)ethyl]-5-{5-[1-(pyrrolidin-1-yl)cyclohexyl]-1,3-thiazol-2-yl}-1H-indole | C28H38N4S | CID 134158392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. (4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol | C18H27NO | CID 12673467 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine in DMSO and water

Application Note: Solubilization and Handling Protocols for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Executive Summary & Physicochemical Profile

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a lipophilic diamine building block characterized by a cyclohexane scaffold substituted with a tertiary amine (piperidine) and a primary amine (methylamine).

Successful application of this compound in biological assays or chemical synthesis hinges on understanding its solubility profile. As a free base, the compound exhibits high lipophilicity and poor aqueous solubility at neutral pH. This guide provides validated protocols for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for aqueous dilution that prevent precipitation ("crashing out").

Physicochemical Properties:

-

Formula: C₁₄H₂₈N₂

-

Nature: Basic Lipophilic Amine.

-

Predicted pKa: ~10.5 (Piperidine N), ~10.0 (Primary Amine N).

-

Solubility Class: Hydrophobic (Free Base); Hydrophilic (Salt Form).

Solubility Data & Solvent Compatibility

The following data summarizes the solubility limits based on the structural class of aliphatic cyclohexyl-amines.

| Solvent | Solubility Limit (Est.) | Stability | Application |

| DMSO | ≥ 50 mg/mL | High (Weeks at -20°C) | Primary Stock Solution |

| Ethanol | ≥ 30 mg/mL | Moderate | Alternative Stock |

| Water (pH 7) | < 0.5 mg/mL | Low (Precipitation risk) | Not recommended for Stock |

| 0.1 M HCl | ≥ 10 mg/mL | High | Aqueous Stock (Salt formation) |

| PBS (pH 7.4) | < 1 mg/mL | Low | Assay Buffer (Requires <1% DMSO) |

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution for long-term storage.

Materials:

-

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (Solid).[1][2]

-

Anhydrous DMSO (Spectroscopic grade, ≥99.9%).

-

Vortex mixer.

-

Amber glass vials (Borosilicate).

Methodology:

-

Mass Calculation: Calculate the mass required for 1 mL of 100 mM solution.

-

Weighing: Weigh ~22.44 mg of the solid into a tared amber vial. Record the exact mass (e.g., 23.1 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 100 mM based on the recorded mass.

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Agitation: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution for Biological Assays

Challenge: Diluting a hydrophobic basic amine from DMSO into aqueous buffer (pH 7.4) often causes immediate precipitation due to the "solubility cliff."

Mechanism: The compound is protonated and soluble at low pH. At pH 7.4, the equilibrium shifts toward the uncharged free base, reducing solubility.

Workflow Diagram (Decision Logic):

Caption: Decision tree for solubilizing lipophilic amines based on downstream application.

Step-by-Step Dilution Protocol:

-

Prepare Intermediate: Do not add 100 mM stock directly to the cell culture well.

-

Pre-dilution: Dilute the 100 mM DMSO stock 1:100 into serum-free media or PBS to create a 1 mM working solution (1% DMSO).

-

Note: Vortex immediately upon addition.

-

-

Final Dilution: Dilute the 1 mM working solution into the final assay volume to achieve the desired concentration (e.g., 10 µM).

-

Final DMSO concentration: 0.01% (Non-toxic to most cell lines).

-

-

Verification: Inspect the 1 mM working solution against a light source. If cloudy, the compound has precipitated.

-

Correction: If precipitation occurs, acidify the working solution slightly with 1N HCl (to pH 6.0) to aid solubility, provided the assay tolerates it.

-

Protocol C: Conversion to Hydrochloride Salt (For Water Solubility)

If the experiment strictly prohibits DMSO (e.g., certain in vivo models or DMSO-sensitive enzymes), convert the free base to a salt.

-

Dissolve 10 mg of the free base in 1 mL of Diethyl Ether or Ethanol.

-

Dropwise add 1.25 M HCl in Ethanol (excess equivalents).

-

A white precipitate (the hydrochloride salt) should form.

-

Evaporate the solvent under nitrogen or rotary evaporation.

-

The resulting solid will be highly water-soluble (up to ~50 mg/mL in water).

References

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for amine solubility profiling).

- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Application Note: Stability Profiling and Preservation of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Executive Summary & Molecular Identity[1]

(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a complex diamine intermediate, structurally significant as the immediate precursor to the synthetic opioid U-47700 and related analgesic analogs [1]. Due to the presence of both a primary aliphatic amine and a sterically crowded tertiary amine, this compound exhibits distinct instability profiles when exposed to standard atmospheric conditions.

This guide details the physicochemical vulnerabilities of the molecule, specifically its susceptibility to atmospheric carbon dioxide (carbamation) and oxidative degradation. It provides a validated Standard Operating Procedure (SOP) for long-term storage, handling, and quality control to ensure experimental reproducibility in drug development and forensic standard synthesis.

Chemical Identity[2]

-

Common Name: U-47700 Diamine Precursor

-

IUPAC Name: [4-ethyl-1-(piperidin-1-yl)cyclohexyl]methanamine

-

Functional Groups:

-

Primary Amine (

): Highly nucleophilic; primary site of atmospheric instability. -

Tertiary Amine (Piperidinyl ring): Site of potential N-oxidation; contributes to basicity.

-

-

Physical State: Viscous oil or low-melting solid (depending on isomeric purity and temperature).

Critical Degradation Pathways

Understanding the mechanism of degradation is required to implement effective storage. This compound faces three primary threats: Carbamation, Oxidation, and Hygroscopic Hydrolysis.

Atmospheric Carbamation (The "White Crust" Phenomenon)

The most immediate threat to the shelf-life of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is the reaction of its primary amine group with atmospheric carbon dioxide (

Mechanism:

-

Observation: Clear oil turns turbid or develops a white crust around the cap.

-

Impact: This reaction alters the stoichiometry of subsequent reactions (e.g., acylation to form U-47700), leading to lower yields and difficult-to-remove impurities.

N-Oxidation

The tertiary piperidine nitrogen is susceptible to oxidation by atmospheric oxygen, particularly in the presence of light or trace metal impurities, forming an N-oxide (

Degradation Logic Diagram

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

Figure 1: Chemical degradation pathways upon atmospheric exposure. The primary amine's reaction with CO2 is the dominant instability factor.

Storage & Handling Protocols (SOP)

To maintain purity >98% over 12+ months, the following protocol is mandatory. This system relies on the principle of Exclusion (excluding light, oxygen, and moisture).

The "Golden Rule" of Storage

Store as the Hydrochloride Salt whenever possible. The free base (oil) is significantly less stable than the dihydrochloride salt. If you synthesized the free base, convert it to the salt form using anhydrous HCl in diethyl ether/dioxane for long-term banking [3].

Protocol: Storage of the Free Base

If the free base must be stored (e.g., for immediate use in acylation reactions), follow this workflow:

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of oxidation and rearrangement. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid amine, unlike Nitrogen ( |

| Container | Amber Glass Vials | Prevents photo-oxidation. Plastic containers are permeable to |

| Seal | Teflon (PTFE) Lined Cap | Parafilm is insufficient. PTFE prevents leaching of plasticizers by the amine. |

Handling Workflow (Step-by-Step)

-

Equilibration: Remove the vial from the -20°C freezer. Do not open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

-

Why? Opening a cold vial condenses atmospheric moisture instantly into the amine, causing hydrolysis/hydration.

-

-

Inert Sampling:

-

Best Practice: Transfer the vial to a glovebox (

or Ar atmosphere). -

Alternative: Use a Schlenk line technique. Insert a needle connected to Argon gas, purge the headspace, withdraw the aliquot via syringe, and re-seal immediately.

-

-

Resealing: Before returning to the freezer, purge the headspace with Argon for 10-15 seconds. Wrap the cap junction with electrical tape or Parafilm M® to create a secondary moisture barrier.

Quality Control & Re-Qualification

Before using stored material for critical synthesis, validate its integrity.

Visual Inspection

-

Pass: Clear, colorless to pale yellow viscous liquid.

-

Fail: Cloudy suspension, white solid crust at the meniscus (Carbamate formation), or dark brown discoloration (Oxidation).

Analytical Validation (NMR)

Proton NMR (

-

Solvent:

(Note: Chloroform can be acidic; neutralize with basic alumina if sensitive, or use -

Diagnostic Signal: Look for the disappearance or shift of the

protons. In carbamates, the ammonium protons broaden significantly and shift downfield. -

Purity Calculation:

QC Decision Tree

Figure 2: Quality Control Decision Matrix. Visual inspection is the first line of defense against carbamated samples.

Safety & Toxicology Profile

Warning: This compound is a precursor to a potent opioid. While the amine itself lacks the high potency of U-47700, it should be handled with High Potency Compound (HPC) protocols due to the potential for trace active impurities and its corrosive nature.

-

GHS Classification:

-

Occupational Exposure Band (OEB): Treat as OEB 3 or 4 (High Containment) until specific toxicology data proves otherwise.

-

Decontamination: Spills should be treated with dilute acetic acid (to neutralize the amine) followed by absorption on vermiculite.

References

-

Szmuszkovicz, J. (1978). Analgesic N-(2-aminocycloaliphatic)benzamides. U.S. Patent No. 4,098,904. Upjohn Co. Link

-

Vrbova, V., et al. (2011). Effect of temperature on carbamate stability constants for amines. Energy Procedia, 4, 1600-1607.

- Armarego, W. L., & Chai, C. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: [1-(piperidin-1-yl)cyclohexyl]methanamine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine

Welcome to the technical support guide for the chromatographic analysis of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering peak tailing issues with this and other structurally similar basic compounds. We will explore the root causes of this common chromatographic problem and provide a systematic, science-based approach to troubleshooting and resolution.

The analyte, (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, possesses two basic nitrogen centers: a primary amine and a tertiary amine within the piperidine ring. This dual basicity makes it highly susceptible to secondary ionic interactions with the stationary phase in reversed-phase HPLC, which is the primary driver of poor peak shape. This guide will provide actionable protocols and explain the chemical principles behind them to help you achieve symmetric, Gaussian peaks for robust and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is broader than the front half.[1] In an ideal, perfectly symmetrical Gaussian peak, the front and back halves are mirror images. Tailing indicates a non-ideal interaction between the analyte and the HPLC column, which can compromise the accuracy of integration and reduce resolution between adjacent peaks.[2][3]

Peak asymmetry is measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . For both calculations, a value of 1.0 signifies a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing, although this can be method-dependent.[4]

| Metric | Calculation Formula | Ideal Value | Tailing |

| Asymmetry Factor (As) | As = B / A (where A and B are the widths of the front and back halves of thepeak at 10% of the peak height) | 1.0 | > 1.2 |

| USP Tailing Factor (Tf) | Tf = W₅ / (2 * f) (where W₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum) | 1.0 | > 1.2 |

Q2: What is the most likely cause of peak tailing for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine?

The primary cause is the interaction between the positively charged amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5]

Here's the mechanism:

-

Analyte Protonation : In typical reversed-phase mobile phases (pH 2-7), the basic amine groups of your compound will be protonated, carrying a positive charge (R-NH₃⁺).

-

Silanol Ionization : The silica backbone of most HPLC columns has residual silanol groups (Si-OH). These are weakly acidic and become deprotonated (negatively charged) at mid-range pH values (typically pH > 3.5).[6]

-

Secondary Ionic Interaction : The positively charged analyte is electrostatically attracted to these negatively charged silanol sites. This creates a strong, secondary retention mechanism in addition to the desired hydrophobic (reversed-phase) mechanism.[1]

Because some analyte molecules undergo this strong ionic binding while others do not, the bound molecules are delayed in their travel through the column, resulting in a "tail" on the peak.[5]

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase pH Adjustment

Q: How can I use mobile phase pH to eliminate peak tailing for my basic analyte?

Adjusting the mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds. [7][8]For a basic analyte like (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, the most common strategy is to lower the pH.

Causality : By lowering the mobile phase pH to ≤ 3.0, the vast majority of surface silanol groups (Si-OH) become protonated (neutral). [4]This eliminates the negative charge on the stationary phase, thereby removing the site of the unwanted ionic interaction. Your analyte remains fully protonated and interacts primarily through the desired hydrophobic mechanism, leading to a much-improved peak shape. [4][9]

Experimental Protocol 1: Low pH Mobile Phase Screening

-

Prepare Mobile Phase A (Aqueous) : Start by preparing a 10-20 mM buffer. For low pH, phosphate or formate buffers are excellent choices.

-

Example: Prepare a 20 mM potassium phosphate solution and adjust the pH to 2.5 using phosphoric acid.

-

-

Prepare Mobile Phase B (Organic) : Use HPLC-grade acetonitrile or methanol.

-

Equilibrate the System : Flush the column with the new mobile phase for at least 15-20 column volumes to ensure the pH on the stationary phase surface is fully stabilized.

-

Inject Analyte : Perform an injection and observe the peak shape.

-

Optimize : You will likely see a significant improvement in peak symmetry. The retention time may decrease because the analyte is now more polar (fully ionized). You can compensate for this by decreasing the percentage of the organic solvent (Mobile Phase B) in your gradient or isocratic method. [4] Note on Column Stability : Standard silica columns should not be used below pH 2.5, as this can cause the silica to dissolve ("hydrolyze"). [4]Use a column specifically designed for low-pH stability, often designated with "AQ", "SB" (StableBond), or similar branding. [4][10]

Step 2: Employ Mobile Phase Additives

Q: If adjusting pH isn't enough, what mobile phase additives can improve peak shape?

If tailing persists at low pH, it may be due to highly acidic, metal-activated silanols that remain ionized. [2][9]In this case, adding a "silanol suppressor" or "competing base" to the mobile phase can be highly effective. [11] Causality : A competing base, such as triethylamine (TEA), is a small basic molecule that is added to the mobile phase at a low concentration. Being a base, it is also protonated and will preferentially bind to any remaining active silanol sites. [12][13]By "masking" or blocking these sites, it prevents your larger analyte from interacting with them, thus improving peak shape. [14]

| Additive | Typical Concentration | Mechanism of Action | Pros | Cons |

|---|---|---|---|---|

| Formic Acid | 0.1% (v/v) | pH control; weak ion-pairing effect. | Simple to prepare; MS-compatible. [15] | May not be acidic enough to fully suppress all silanol interactions. |

| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong pH control; strong ion-pairing agent. | Excellent for peak shape. | Suppresses MS signal; can be difficult to remove from the column. |

| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing base; masks active silanol sites. [12]| Very effective for older columns or highly basic analytes. | Not MS-compatible; can shorten column lifetime; strong odor. [13]|

Experimental Protocol 2: Screening a Competing Base

-

Select Additive : Based on your detector (UV vs. MS), choose an appropriate additive. For UV detection, TEA is a classic choice.

-

Prepare Mobile Phase : Add the chosen modifier to your aqueous mobile phase (Mobile Phase A) at the desired concentration. If using TEA, you will typically need to re-adjust the pH back down to your target (e.g., pH 3.0) with an acid like phosphoric acid.

-

Equilibrate Thoroughly : Columns can take a long time (30+ column volumes) to fully equilibrate with amine-containing mobile phases. Ensure the retention time is stable before proceeding.

-

Inject and Evaluate : Assess the peak shape. You can optimize the concentration of the additive to find the best balance between peak symmetry and retention.

Step 3: Evaluate Column Hardware & Chemistry

Q: When should I consider that my HPLC column is the problem?

If mobile phase optimization fails to resolve the tailing, or if you notice that a previously good separation has degraded over time, it's time to investigate the column itself.

Causality : All columns degrade with use. The bonded phase can hydrolyze, exposing more active silanols. The packed bed can settle, creating voids. Frits can become blocked. For basic compounds, the most critical factor is the quality of the base silica and the completeness of the end-capping. Older columns, or those not specifically designed for basic compounds, use "Type A" silica, which has a higher metal content and more acidic silanols, making peak tailing much more severe. [9][16]

What to Look For in a Column for Basic Analytes:

-

High-Purity Silica ("Type B") : Modern columns are made with silica containing very low metal impurities (<10 ppm), which results in less acidic and more homogenous silanol groups. [3][9][17]* End-Capping : After the C18 (or other) phase is bonded, a good column will undergo a second reaction to "cap" most of the remaining silanols with a small, inert group (e.g., trimethylsilyl). This drastically reduces the number of sites available for secondary interactions. [4][17]* Hybrid Particles : Some columns use stationary phases that are a hybrid of silica and organic polymer. These often exhibit better pH stability and reduced silanol activity. [6][9]

Step 4: Upgrade to Advanced, Purpose-Built Column Chemistries

Q: Are there modern columns specifically designed to eliminate this problem?

Yes. In recent years, column manufacturers have developed stationary phases that solve the problem of basic analyte tailing through innovative surface chemistry. The most prominent of these are Charged Surface Hybrid (CSH) or equivalent technologies.

Causality : These columns have a low-level, permanent positive charge built into the surface of the stationary phase. Since your basic analyte is also positively charged at low pH, it is electrostatically repelled from the surface. This repulsion prevents the analyte from getting close enough to interact with the underlying silanol groups. [18][19]The result is excellent peak shape for basic compounds even in simple, low-ionic-strength mobile phases like 0.1% formic acid, which is ideal for LC-MS applications. [15][20]

When to Choose a Charged Surface Column:

-

You are developing a new method for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine or other basic compounds.

-

Your analysis requires high sensitivity, especially with mass spectrometry, where additives like TEA or phosphate buffers are undesirable.

-

You need robust performance and excellent peak shape without complex mobile phase preparations.

By systematically working through these steps—from simple mobile phase adjustments to selecting a state-of-the-art column—you can effectively troubleshoot and eliminate peak tailing for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, leading to more accurate, robust, and reliable HPLC results.

References

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

-

Dolan, J. W. (n.d.). Why Do Peaks Tail? ResearchGate. Retrieved from [Link]

-

LC Troubleshooting. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

-

Gritti, F., & Guiochon, G. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Retrieved from [Link]

-

Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

-

ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

Biocomma. (n.d.). HPLC Columns. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

-

Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

-

Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

-

Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Agilent Poroshell CS-C18 HPLC Columns. Retrieved from [Link]

-

Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

-

Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography. Retrieved from [Link]

-

Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

-

Zhang, L., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 51(8), 750-755. Retrieved from [Link]

-

Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

-

Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

-

Agilent. (2020, June 12). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

-

Waters Corporation. (n.d.). Charged Surface Hybrid C18 for High Peak Capacity nanoLC Peptide Separations. Retrieved from [Link]

-

Waters Corporation. (n.d.). Practical Applications of Charged Surface Hybrid (CSH) Technology. Retrieved from [Link]

-

LCGC International. (2020, December 8). Implementing Pharmacopeial Methods —Method in the Madness? Retrieved from [Link]

-

LCGC International. (2022, April 15). Practical Applications of Charged Surface Hybrid (CSH) Technology. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. lctsbible.com [lctsbible.com]

- 3. Purospher® High-purity HPLC Columns | Merck [merckmillipore.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. chromtech.com [chromtech.com]

- 7. moravek.com [moravek.com]

- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 10. Hypersil HPLC columns [hplc.eu]

- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 12. pharmagrowthhub.com [pharmagrowthhub.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. welch-us.com [welch-us.com]

- 15. agilent.com [agilent.com]

- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 17. HPLC Columns [biocomma.com]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. waters.com [waters.com]

- 20. chromatographyonline.com [chromatographyonline.com]

Improving extraction efficiency of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine from plasma

Status: Active Department: Bioanalytical Applications Engineering Subject: Optimization of Extraction Efficiency from Plasma Matrices

Executive Summary & Physicochemical Profiling

The Analyte: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine Classification: Lipophilic Di-basic Amine

Before troubleshooting, we must understand the molecule's behavior.[1] This compound presents a unique bioanalytical challenge due to its dual-nitrogen architecture:

-

Primary Amine (Methylamine tail): High pKa (~10.5).

-

Tertiary Amine (Piperidine ring): Moderate pKa (~9.0–9.5).

-

Lipophilic Core (Cyclohexyl-Ethyl-Piperidine): High LogP (>3.5 estimated).

The Core Problem: Most extraction failures for this class of compounds stem from treating it as a "standard base." Because it is di-basic , standard alkaline Liquid-Liquid Extraction (LLE) at pH 10 often fails to neutralize the primary amine, leading to poor partitioning into organic solvents. Furthermore, as a low-molecular-weight amine, the free base is volatile , leading to evaporative losses during dry-down steps.

Diagnostic Workflow (Triage)